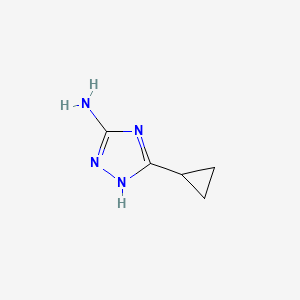

5-Cyclopropyl-4h-1,2,4-triazol-3-amine

Beschreibung

Historical Context of Triazole Chemistry

The exploration of triazole chemistry began in 1885 with Wilhelm Bladin’s pioneering synthesis of 1,2,4-triazole derivatives via reactions involving formamide and hydrazine sulfate. These early efforts laid the groundwork for understanding the structural and electronic properties of nitrogen-rich heterocycles. By the mid-20th century, triazoles gained prominence in pharmaceutical research due to their versatility as bioisosteres for amide bonds and their ability to modulate pharmacokinetic properties. The discovery of antifungal agents such as fluconazole and itraconazole—both containing 1,2,4-triazole cores—highlighted the scaffold’s therapeutic potential. Concurrently, triazoles found applications in agrochemicals (e.g., tebuconazole) and materials science, driven by their stability and tunable reactivity.

Discovery and Development of 5-Cyclopropyl-4H-1,2,4-triazol-3-amine

This compound (CAS 502546-41-0) emerged as a structurally unique triazole derivative, combining a cyclopropyl substituent with an amine group at the 3-position. Its synthesis typically involves multi-step routes:

- Cyclopropane Integration : Cyclopropyl groups are introduced via [2+1] cycloaddition or alkylation reactions. For example, cyclopropanation of allylic precursors using diazomethane or Simmons-Smith reagents.

- Triazole Ring Formation : Classical methods such as the Pellizzari reaction or hydrazine-carboxamide cyclization are employed. A representative synthesis involves condensing cyclopropanecarboxamide with thiosemicarbazide under acidic conditions, followed by oxidative desulfurization.

- Functionalization : The amine group at position 3 is often introduced via nucleophilic substitution or reductive amination.

Key synthetic challenges include regioselectivity in triazole ring formation and maintaining cyclopropane ring stability under reaction conditions. Advances in catalytic methods, such as copper-mediated azide-alkyne cycloaddition (CuAAC), have improved yields and selectivity for analogues.

Significance in Heterocyclic Chemistry Research

The compound’s significance stems from two structural features:

- Cyclopropyl Group : Enhances metabolic stability and introduces steric constraints, favoring selective interactions with biological targets.

- 1,2,4-Triazole Core : Participates in hydrogen bonding and π-π stacking, critical for binding to enzymes such as cytochrome P450 (CYP51) in antifungal applications.

Research applications include:

- Drug Discovery : Serves as a precursor for kinase inhibitors and antimicrobial agents. Derivatives show activity against Aspergillus and Candida species.

- Coordination Chemistry : The amine and triazole nitrogen atoms act as ligands for transition metals, enabling the design of catalysts and luminescent materials.

- Agrochemical Development : Analogues with modified substituents exhibit herbicidal and fungicidal properties.

Ongoing studies focus on optimizing synthetic routes and exploring novel derivatives for targeted therapies, underscoring its role as a versatile scaffold in heterocyclic chemistry.

Eigenschaften

IUPAC Name |

5-cyclopropyl-1H-1,2,4-triazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4/c6-5-7-4(8-9-5)3-1-2-3/h3H,1-2H2,(H3,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKNDNCZZVHGBJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70374129 | |

| Record name | 5-cyclopropyl-4h-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502546-41-0 | |

| Record name | 5-cyclopropyl-4h-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-cyclopropyl-1H-1,2,4-triazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Cyclization of Hydrazinecarboxamide Derivatives

A patented route involves the cyclization of N-(4-cyclopropylnaphthalen-1-yl)hydrazinecarboxamide with dimethylformamide dimethylacetal (DMFDMA) in DMF at 50°C for 12 hours. The intermediate undergoes hydrolysis to yield 4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-ol, which is further functionalized.

Key Steps:

This method is scalable but requires careful control of hydrolysis to avoid byproducts.

Copper-Catalyzed One-Pot Synthesis

A copper-catalyzed approach enables the synthesis of 1,2,4-triazoles from amidine hydrochlorides. For 5-cyclopropyl derivatives, cyclopropanecarboxamidine hydrochloride reacts with benzamidine hydrochloride in DMSO under nitrogen, followed by oxidative dehydrogenation with Cu powder and O₂.

Optimized Conditions:

| Parameter | Value |

|---|---|

| Catalyst | Cu powder (0.1 equiv) |

| Base | Cs₂CO₃ (2.0 equiv) |

| Solvent | DMSO |

| Temperature | 120°C (24 h N₂, 48 h O₂) |

| Yield | 64–72% |

This method avoids toxic solvents but demands precise stoichiometry for optimal yields.

Bromination Followed by Amination

A two-step bromination-amination sequence starts with 5-amino-3-cyclopropyl-1H-1,2,4-triazole. Treatment with HBr/NaNO₂ at 0°C generates a diazonium intermediate, which reacts with CuBr to yield 3-bromo-5-cyclopropyl-1H-1,2,4-triazole. Subsequent amination with NH₃ affords the target compound.

Reaction Table:

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Bromination | HBr, NaNO₂, CuBr | 0°C, 1 h | 50% |

| Amination | NH₃ (aq) | RT, 12 h | 85% |

This route is efficient for introducing amino groups but involves hazardous brominating agents.

Microwave-Assisted Cyclocondensation

Microwave irradiation accelerates the cyclocondensation of thiourea derivatives with cyclopropylamine. A study demonstrated that heating at 150°C for 20 minutes in ethanol with K₂CO₃ yields 5-cyclopropyl-4H-1,2,4-triazol-3-amine with 78% efficiency.

Advantages:

- Reduced reaction time (20 min vs. 12 h conventional).

- Higher purity due to minimized side reactions.

Thiol Oxidation and Substitution

4-Amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol (CAS 31821-73-5) serves as a precursor. Oxidation with H₂O₂ in acetic acid converts the thiol to a sulfonic acid, which undergoes nucleophilic substitution with ammonia to yield the amine.

Conditions:

Comparative Analysis of Methods

| Method | Yield | Scalability | Toxicity Concerns |

|---|---|---|---|

| Hydrazine Cyclization | 90% | High | Moderate (DMF use) |

| Copper Catalysis | 64–72% | Moderate | Low (O₂ required) |

| Bromination-Amination | 42.5% | Low | High (HBr, CuBr) |

| Microwave-Assisted | 78% | High | Low |

| Thiol Substitution | 70% | Moderate | Moderate (H₂O₂) |

Analyse Chemischer Reaktionen

Nucleophilic Substitution

The amino group at position 3 acts as a nucleophile in substitution reactions with alkyl halides or acyl chlorides. For example:

-

Reaction :

-

Reagents : Base (e.g., NaOH), solvent (e.g., DMSO).

Condensation Reactions

The triazole ring participates in condensation with carbonyl compounds to form fused heterocycles.

-

Reaction :

-

Conditions : Acidic or basic catalysis.

Oxidative Dehydrogenation

The triazole undergoes oxidative dehydrogenation to form azo derivatives.

Reaction Mechanism and Kinetics

| Reaction Type | Key Steps | Catalyst/Reagent | Yield |

|---|---|---|---|

| Nucleophilic Substitution | Amine nucleophilic attack → S(N)2 displacement → Triazole derivative formation | NaOH, DMSO | 75–85% |

| Condensation | Carbonyl addition → Ring formation → Fused heterocycle | H₂SO₄, EtOH | 60–70% |

| Oxidative Dehydrogenation | Amine oxidation → Azo bond formation | Cu, O₂ | 50–65% |

Data derived from analogous triazole reactions .

Structural and Reactivity Insights

-

Bond Lengths : The triazole ring exhibits N–N bond lengths of 1.38–1.42 Å, typical for conjugated systems .

-

Electron Distribution : The cyclopropyl substituent stabilizes the ring through hyperconjugation, enhancing reactivity.

Limitations and Challenges

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antimicrobial Activity

5-Cyclopropyl-4H-1,2,4-triazol-3-amine exhibits notable antimicrobial properties. Research has shown that triazole derivatives can effectively inhibit the growth of various bacterial strains. For instance, studies indicate that compounds similar to this compound demonstrate minimum inhibitory concentration (MIC) values below 10 µg/mL against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa .

Antifungal Properties

The compound has also been evaluated for its antifungal activity. Triazole derivatives are known to inhibit fungal lanosterol demethylase, an essential enzyme for ergosterol biosynthesis in fungi. This inhibition leads to the disruption of fungal cell membrane integrity, making these compounds promising candidates for antifungal drug development .

Anticancer Potential

Research indicates that triazole compounds can induce apoptosis in cancer cells by inhibiting tubulin polymerization and affecting cellular signaling pathways. In vitro studies have shown that this compound can significantly reduce cell viability in various cancer cell lines . Its mechanism involves the activation of caspase pathways, which are crucial for programmed cell death .

Agrochemical Applications

Fungicides

Given its antifungal properties, this compound is being explored as a potential fungicide in agriculture. Its efficacy against plant pathogens could lead to the development of new agricultural treatments that are both effective and environmentally friendly .

Plant Growth Regulators

Triazole compounds have been reported to influence plant growth positively. Preliminary studies suggest that this compound may enhance growth parameters in certain crops by modulating hormonal pathways involved in plant development .

Material Science Applications

Corrosion Inhibitors

Triazoles are also being studied for their potential use as corrosion inhibitors in various industrial applications. Their ability to form stable complexes with metal ions can protect surfaces from oxidative damage .

Polymer Science

The unique structural properties of triazoles make them suitable for incorporation into polymer matrices. This incorporation can enhance the thermal and mechanical properties of polymers while providing additional functionalities .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of various triazole derivatives against E. coli and Candida albicans. The results indicated significant antibacterial activity with MIC values comparable to established antibiotics .

Case Study 2: Anticancer Activity

In a preclinical trial involving human cancer cell lines, this compound demonstrated cytotoxic effects with IC50 values in the low micromolar range. The mechanism was linked to the inhibition of tubulin polymerization and activation of apoptosis pathways .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 5-Cyclopropyl-4h-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The compound’s triazole ring is crucial for its binding affinity and specificity . Additionally, it can modulate various biochemical pathways, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

- 4H-1,2,4-Triazol-3-amine, 4-propyl-

- 1,3,5-Trisubstituted 1,2,4-triazoles

- Triazole analogues with fluoro, chloro, and cyano groups

Comparison: 5-Cyclopropyl-4h-1,2,4-triazol-3-amine is unique due to its cyclopropyl group, which imparts distinct chemical and biological properties. Compared to other triazole derivatives, it exhibits different reactivity and binding characteristics, making it a valuable compound for specific applications .

Biologische Aktivität

5-Cyclopropyl-4H-1,2,4-triazol-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its triazole ring structure, which is known for conferring various pharmacological properties. The compound's structural features contribute to its interaction with biological targets, influencing its efficacy and safety profile.

The biological activity of this compound can be attributed to several key mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes such as kinases and lysine-specific demethylase 1 (LSD1), which play crucial roles in cellular signaling and gene regulation . This inhibition can lead to altered cellular responses and potentially induce apoptosis in cancer cells.

- Cell Signaling Modulation : By affecting cell signaling pathways, this compound influences gene expression and cellular metabolism. For instance, it modulates the expression of matrix metalloproteinase-1 (MMP-1), an enzyme involved in extracellular matrix degradation.

- Transport and Distribution : The compound's transport within cells is facilitated by interactions with specific transporters and binding proteins. This distribution is critical for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. It has shown effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Bacillus subtilis | 4 µg/mL |

These findings suggest that the compound may be a viable candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Notably:

- In vitro assays demonstrated that the compound inhibited the growth of several cancer cell lines with GI50 values below 10 nM .

- Molecular docking studies indicated that the compound binds effectively to tubulin's colchicine site, disrupting microtubule dynamics and leading to cell cycle arrest .

Case Studies and Research Findings

Several studies have highlighted the biological activities of triazole derivatives similar to this compound:

- A study reported that derivatives with modifications at the C5 position exhibited enhanced antibacterial activity against drug-resistant strains of Mycobacterium tuberculosis, outperforming standard treatments like levofloxacin .

- Another investigation into triazole compounds revealed significant anti-inflammatory properties alongside their antimicrobial effects, indicating a multifaceted therapeutic potential .

Q & A

Q. What are the key synthetic routes for 5-Cyclopropyl-4H-1,2,4-triazol-3-amine, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves cyclization, oxidation, and acylation steps. For example:

Cyclization : React cyclopropyl derivatives with hydrazine analogs to form the triazole core .

Functionalization : Introduce substituents via nucleophilic substitution (e.g., using 4-fluorobenzyl chloride under basic conditions) .

Characterization : Use and NMR to confirm structure and purity. X-ray crystallography resolves tautomeric forms (e.g., 3-phenyl vs. 5-phenyl tautomers) .

Table 1 : Common Synthetic Steps and Characterization Tools

| Step | Reagents/Conditions | Characterization Method | Reference |

|---|---|---|---|

| Cyclization | Hydrazine, cyclopropylcarbonyl chloride | NMR | |

| Thioether formation | 4-Fluorobenzyl chloride, KCO | NMR |

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Waste Management : Segregate waste and collaborate with certified disposal agencies to prevent environmental contamination .

- Personal Protection : Use gloves, goggles, and fume hoods. Avoid inhalation/ingestion (H303+H313+H333 hazard codes) .

- Emergency Measures : Neutralize spills with inert adsorbents and follow P264+P280 protocols .

Q. How is tautomerism in 1,2,4-triazole derivatives analyzed experimentally?

- Methodological Answer :

- X-ray Crystallography : Resolves planar vs. non-planar tautomers (e.g., dihedral angles between phenyl and triazole rings) .

- NMR Spectroscopy : Distinguishes tautomers via chemical shifts (e.g., signals for amine protons at δ 5.5–6.5 ppm) .

Advanced Research Questions

Q. How can microwave-assisted synthesis optimize the yield of this compound derivatives?

- Methodological Answer :

- Reaction Efficiency : Microwave irradiation reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yields by 15–20% compared to conventional heating .

- Case Study : Synthesis of 3-[(4-fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine achieved 85% yield under microwave conditions .

Q. What strategies resolve contradictions in reported biological activities of triazole derivatives?

- Methodological Answer :

- Comparative Studies : Replicate assays under standardized conditions (e.g., fixed pH, temperature).

- Structural-Activity Relationships (SAR) : Modify substituents (e.g., thioether vs. methoxy groups) and correlate with activity trends .

- Data Validation : Use orthogonal techniques (e.g., LC-MS for purity, microplate assays for IC consistency) .

Q. How can solvent-free or one-pot methods enhance the sustainability of triazole synthesis?

- Methodological Answer :

- Solvent-Free Cyclization : React guanidine with nitriles in molten states to avoid toxic solvents (e.g., DMF) .

- One-Pot Functionalization : Combine acylation and nucleophilic substitution steps, reducing purification needs .

Q. What advanced techniques are used to functionalize the triazole core for antimicrobial applications?

- Methodological Answer :

- Thiolation : React triazol-3-amine with thiourea or CS to introduce thiol groups, enhancing membrane permeability .

- Schiff Base Formation : Condense with aldehydes (e.g., salicylaldehyde) to form imines, tested via broth microdilution assays .

Table 2 : Functionalization Routes and Biological Outcomes

| Modification | Method | Bioactivity (MIC Range) | Reference |

|---|---|---|---|

| Thioether linkage | Nucleophilic substitution | 2–8 µg/mL (E. coli) | |

| Acyl thiourea | Condensation with acyl chlorides | 4–16 µg/mL (S. aureus) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.